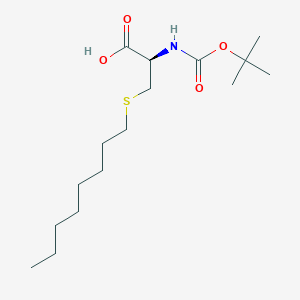
叔丁氧羰基-半胱氨酸(辛基)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Cys(Octyl)-OH is a derivative of cysteine, an amino acid, where the thiol group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with an octyl group. This compound is primarily used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process.
科学研究应用
Boc-Cys(Octyl)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides to protect the thiol group of cysteine, allowing for selective reactions at other functional groups.
Protein Engineering: Used in the modification of proteins to introduce specific functional groups.
Drug Development: Employed in the synthesis of peptide-based drugs and in the study of drug-protein interactions.
Bioconjugation: Utilized in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.
作用机制
Target of Action
Boc-Cys(Octyl)-OH, also known as Boc-L-Cys(Octyl)-OH, is a compound that primarily targets cysteine residues in peptides and proteins . Cysteine residues are unique due to their high nucleophilicity and low natural abundance, making them ideal targets for chemoselective modification .
Mode of Action
The interaction of Boc-Cys(Octyl)-OH with its targets involves the protection and subsequent deprotection of cysteine residues . This process facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in Boc-Cys(Octyl)-OH is stable but can be removed through base-labile piperidine treatment .
Biochemical Pathways
The action of Boc-Cys(Octyl)-OH affects the biochemical pathways involved in peptide and protein synthesis . By protecting cysteine residues, it enables the construction of complex disulfide-rich peptides and proteins . This has significant implications for the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), which rely on cysteine modification .
Result of Action
The molecular and cellular effects of Boc-Cys(Octyl)-OH’s action are primarily seen in the peptides and proteins it helps synthesize. By enabling the construction of complex disulfide-rich peptides and proteins, it contributes to the creation of bioconjugates with specific properties . For instance, in the context of ADCs, Boc-Cys(Octyl)-OH can facilitate the targeted delivery of potent toxic drugs to cells .
Action Environment
The action, efficacy, and stability of Boc-Cys(Octyl)-OH can be influenced by environmental factors. For example, the solvent environment can strongly influence the three-dimensional structure of the peptides synthesized using Boc-Cys(Octyl)-OH . Additionally, the pH and temperature can affect the removal of the Alloc group in Boc-Cys(Octyl)-OH .
生化分析
Biochemical Properties
Boc-Cys(Octyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The Boc protecting group in Boc-Cys(Octyl)-OH is stable under certain conditions but can be removed with strong acid or heat . This property allows Boc-Cys(Octyl)-OH to participate in complex biochemical reactions, such as the synthesis of disulfide-rich peptides .
Cellular Effects
The effects of Boc-Cys(Octyl)-OH on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the other molecules present.
Molecular Mechanism
At the molecular level, Boc-Cys(Octyl)-OH exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biochemical reaction in which Boc-Cys(Octyl)-OH is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Cys(Octyl)-OH can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Boc-Cys(Octyl)-OH is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it may affect metabolic flux or metabolite levels
Transport and Distribution
Boc-Cys(Octyl)-OH can be transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may affect its localization or accumulation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Octyl)-OH typically involves the protection of the cysteine thiol group with a Boc group. The process begins with the reaction of cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The octyl group is then introduced through an alkylation reaction using octyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of Boc-Cys(Octyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Boc-Cys(Octyl)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Alkylation: The thiol group can be alkylated with various alkyl halides.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Alkylation: Sodium hydride and octyl bromide are used for the alkylation reaction.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products Formed:
Deprotection: Cysteine with an octyl group.
Alkylation: Boc-Cys(Octyl)-OH with additional alkyl groups.
Oxidation: Disulfide-linked cysteine derivatives.
相似化合物的比较
Boc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Fmoc-Cys(Trt)-OH: A cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Ac-Cys(Octyl)-OH: A cysteine derivative with an acetyl protecting group and an octyl side chain.
Uniqueness: Boc-Cys(Octyl)-OH is unique due to its combination of a Boc protecting group and an octyl side chain. This combination provides specific properties, such as increased hydrophobicity and selective reactivity, making it particularly useful in certain peptide synthesis and protein engineering applications.
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-octylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4S/c1-5-6-7-8-9-10-11-22-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBMJZUXYLPQFI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)
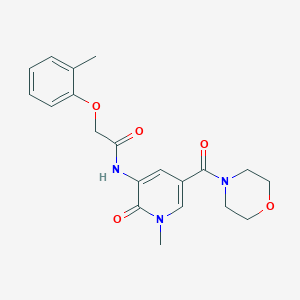
![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2557456.png)
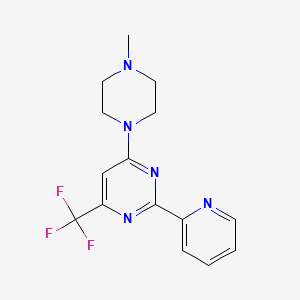


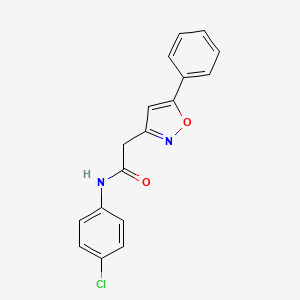


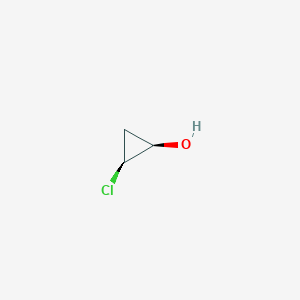
![N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2557470.png)
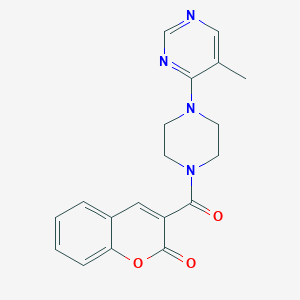
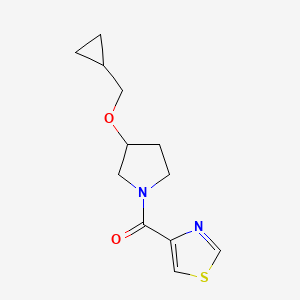
![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)
